molecular formula C19H21FN2O2 B2483174 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-fluorobenzyl)urea CAS No. 1421469-40-0

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-fluorobenzyl)urea

Cat. No.: B2483174
CAS No.: 1421469-40-0
M. Wt: 328.387
InChI Key: FRNLRDZNIMPGJL-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-fluorobenzyl)urea is a useful research compound. Its molecular formula is C19H21FN2O2 and its molecular weight is 328.387. The purity is usually 95%.
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Scientific Research Applications

Antagonistic Effects on Hormone Receptors

Research on related compounds demonstrates potential antagonistic effects on specific hormone receptors. For instance, compounds with structural similarities have shown potent antagonistic activity against the human gonadotropin-releasing hormone receptor. These findings suggest potential applications in treating hormone-related disorders, highlighting the compound's relevance in endocrinology and reproductive medicine (Tucci et al., 2005).

Synthesis and Chemical Reactions

The compound's chemical structure is conducive to various synthetic and chemical reactions, offering a gateway to developing new chemical entities. Studies on similar molecules have explored their synthesis, revealing insights into chemical reactions and structural modifications that could enhance their biological activity or alter their physical properties for specific applications (Thalluri et al., 2014). These findings are crucial for medicinal chemistry, where the modification of chemical structures can lead to the development of new therapeutic agents.

Analytical and Environmental Applications

Additionally, derivatives of this compound could serve in analytical chemistry for detecting and quantifying biological or environmental samples. Research on related structures has involved their use in developing sensitive and selective analytical methods, potentially applicable for monitoring pollutants or biochemical markers (Kühn et al., 1996).

Potential in Drug Discovery

The compound's interaction with biological systems, as seen in studies on similar molecules, indicates its potential utility in drug discovery. For example, urea derivatives have been evaluated for their anti-HIV-1 activity, showcasing the broader applicability of such compounds in developing treatments for infectious diseases (Sakakibara et al., 2015).

Material Science Applications

In material science, the reactivity of urea derivatives under specific conditions has been explored for synthesizing polymers and other materials. This research angle suggests potential applications in creating novel materials with unique properties for industrial use (Tomita & Hse, 1992).

Properties

IUPAC Name

1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c20-17-10-6-14(7-11-17)12-21-18(23)22-13-19(24,16-8-9-16)15-4-2-1-3-5-15/h1-7,10-11,16,24H,8-9,12-13H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNLRDZNIMPGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)NCC2=CC=C(C=C2)F)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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